molecular formula C11H10O4 B8770734 5,7-Dihydroxyspiro[chroman-2,1'-cyclopropan]-4-one

5,7-Dihydroxyspiro[chroman-2,1'-cyclopropan]-4-one

Cat. No.: B8770734
M. Wt: 206.19 g/mol
InChI Key: OOYGPYICDQGGBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dihydroxyspiro[chroman-2,1'-cyclopropan]-4-one is a useful research compound. Its molecular formula is C11H10O4 and its molecular weight is 206.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

5,7-dihydroxyspiro[3H-chromene-2,1'-cyclopropane]-4-one

InChI

InChI=1S/C11H10O4/c12-6-3-7(13)10-8(14)5-11(1-2-11)15-9(10)4-6/h3-4,12-13H,1-2,5H2

InChI Key

OOYGPYICDQGGBZ-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(=O)C3=C(C=C(C=C3O2)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under argon, 112 g (690 mmol) of 1,3,5-trihydroxybenzene dihydrate are dissolved in 230 ml abs. dimethylformamide, 28.82 g (230 mmol) of methyl cyclopropylideneacetate (Example 41A) and 20 g of 4 Å molecular sieve (as powder) are added and the mixture is stirred at a bath temperature of 130° C. overnight. 1 liter of 1 N hydrochloric acid is then added, and the mixture is extracted repeatedly with ethyl acetate. The combined organic phases are washed once with water and once with saturated sodium chloride solution, dried over sodium sulfate and concentrated. 230 ml (2.99 mol) of trifluoroacetic acid are added to the product obtained, and the mixture is heated to 75° C. and stirred for 8 hours. The mixture is then cooled, water is added and the mixture is extracted repeatedly with ethyl acetate. The combined organic phases are washed twice with saturated sodium chloride solution, dried over sodium sulfate, filtered and concentrated. The residue is purified on silica gel (mobile phase: dichloromethane/methanol 100:1→100:3). The product fractions are combined and concentrated. Dichloromethane is added to the residue obtained, the mixture is stirred briefly and the precipitate is filtered off with suction and dried under high vacuum. This gives 2.25 g (5% of theory) of the target compound. The mother liquor is then purified again on a silica gel column (mobile phase: dichloromethane/methanol 100:1). This gives a further 3.41 g (7% of theory) of the title compound.
Name
1,3,5-trihydroxybenzene dihydrate
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
230 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
28.82 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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